molecular formula C7H17NO2 B3391245 4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol CAS No. 1509162-96-2

4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol

Cat. No. B3391245
CAS RN: 1509162-96-2
M. Wt: 147.22 g/mol
InChI Key: BYHJIPHLHXWFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol, also known as HEMA, is a chemical compound that is widely used in the field of biomedical research. It is a colorless liquid that is soluble in water and has a molecular weight of 131.19 g/mol. HEMA is a versatile compound that has many applications in scientific research, including as a reagent in the synthesis of other compounds, as a substrate in enzyme assays, and as a stabilizer for proteins.

Mechanism of Action

The mechanism of action of 4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol is not well understood, but it is thought to act as a competitive inhibitor of enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. It is also thought to stabilize proteins by forming hydrogen bonds with the protein surface.
Biochemical and Physiological Effects:
4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, and to stabilize proteins by preventing denaturation and aggregation. 4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol has also been shown to have anti-inflammatory properties, and to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol in lab experiments is its versatility. It can be used as a reagent in the synthesis of other compounds, as a substrate in enzyme assays, and as a stabilizer for proteins. 4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol is also relatively inexpensive and easy to obtain. However, one of the limitations of using 4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol in lab experiments is that it can be toxic at high concentrations, and care must be taken when handling it.

Future Directions

There are many potential future directions for research involving 4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol. One area of interest is its potential as a drug delivery agent, where it could be used to target specific cells or tissues. 4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol could also be used in the development of new enzyme inhibitors, or as a tool for studying enzyme kinetics. Additionally, 4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol could be used in the development of new protein stabilizers, or as a tool for studying protein folding and aggregation.

Scientific Research Applications

4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol has many applications in scientific research, including as a reagent in the synthesis of other compounds, as a substrate in enzyme assays, and as a stabilizer for proteins. It is widely used in the field of biochemistry, where it is used as a substrate for enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. 4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol is also used as a stabilizer for proteins, where it helps to prevent denaturation and aggregation of proteins.

properties

IUPAC Name

4-(2-hydroxyethylamino)-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-7(2,10)3-4-8-5-6-9/h8-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHJIPHLHXWFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Hydroxyethyl)amino)-2-methylbutan-2-ol

CAS RN

1509162-96-2
Record name 4-[(2-hydroxyethyl)amino]-2-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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